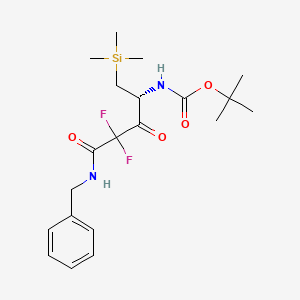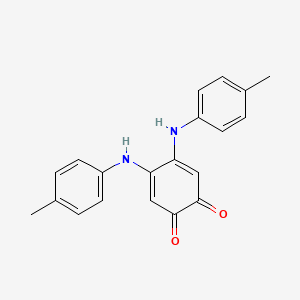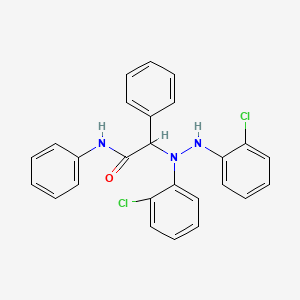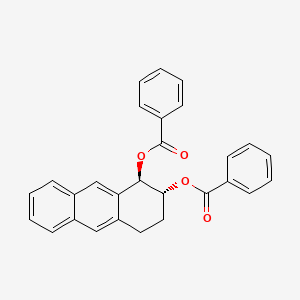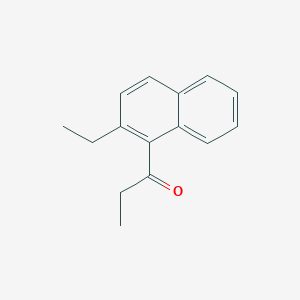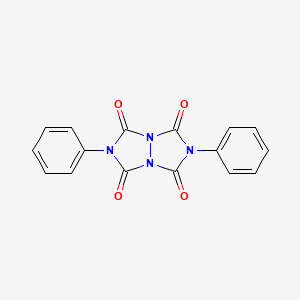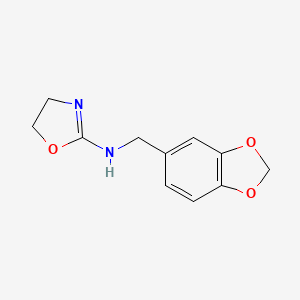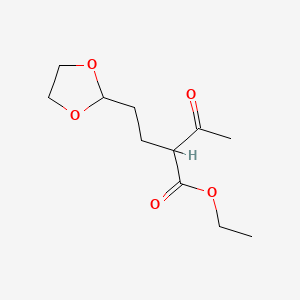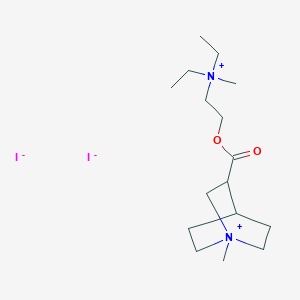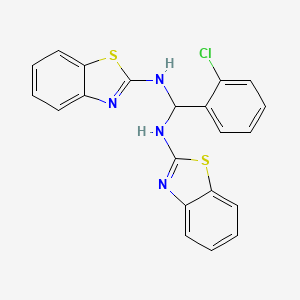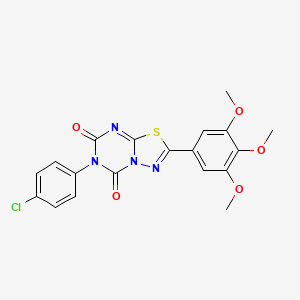
2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide is an organic compound known for its unique structure and potential applications in various fields. This compound features a hydrazino group attached to a diphenylmethylene moiety, which is further connected to a phenylacetamide backbone. Its complex structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide typically involves the reaction of benzophenone hydrazone with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-6 hours
The reaction proceeds through the nucleophilic attack of the hydrazone nitrogen on the carbonyl carbon of phenylacetyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This method enhances the reaction efficiency and yield by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems reduces the risk of human error and increases the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation Products: Oxidized hydrazino derivatives.
Reduction Products: Reduced hydrazino derivatives.
Substitution Products: Substituted hydrazino derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone hydrazone: A precursor in the synthesis of 2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide.
Phenylhydrazine: Another hydrazine derivative with similar reactivity but different applications.
Diphenylmethylene hydrazine: Shares the diphenylmethylene moiety but lacks the phenylacetamide group.
Uniqueness
This compound is unique due to its combination of the diphenylmethylene and phenylacetamide groups, which confer distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential pharmacological activities make it a valuable molecule in research and industrial applications.
Propiedades
Número CAS |
33555-66-7 |
|---|---|
Fórmula molecular |
C21H19N3O |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-(2-benzhydrylidenehydrazinyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H19N3O/c22-21(25)20(18-14-8-3-9-15-18)24-23-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,20,24H,(H2,22,25) |
Clave InChI |
UYYDFBVZCVBSLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)N)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


